CID 18688951
Description
Properties
InChI |
InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNPWPIBESPSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H92ClN17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1431.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
CID 18688951 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
CID 18688951 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and its role in drug development. In industry, this compound may be used in the production of materials with specific properties or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of CID 18688951 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.
Comparison with Similar Compounds
Structural Similarity Analysis
highlights oscillatoxin derivatives (e.g., CID 185389 and CID 156582092) with shared core structures but varying substituents, such as methyl groups or hydroxyl modifications. These structural differences correlate with changes in biological activity, such as cytotoxicity or membrane interaction . Similarly, compares CID 46907796 (an Nrf2 inhibitor) with ChEMBL compounds 1724922 and 1711746, emphasizing substituent-driven variations in inhibitory potency .

Table 1: Structural Comparison Framework
| Property | Target Compound (Hypothetical CID 18688951) | Example Analog 1 (CID 185389) | Example Analog 2 (CID 156582092) |
|---|---|---|---|
| Core Structure | Undocumented | Oscillatoxin D derivative | Oscillatoxin F derivative |
| Key Substituents | Undocumented | 30-methyl group | Hydroxyl group |
| Molecular Weight (g/mol) | Undocumented | ~500 (estimated) | ~480 (estimated) |
| Bioactivity | Undocumented | Cytotoxic | Membrane disruption |
Functional and Pharmacological Comparisons
uses machine learning to classify compounds by placental transfer (C/NC) based on descriptors like molecular weight and polarity. For example, tubocurarine (CID 6000) is compared with analogs sharing similar descriptors but differing in transfer class . If this compound were hypothetically a neuromuscular blocker, its comparison might follow this model:

Table 2: Pharmacokinetic Comparison
| Descriptor | This compound (Hypothetical) | Tubocurarine (CID 6000) | Colchicine (CID 6167) |
|---|---|---|---|
| Molecular Weight | Undocumented | 682.8 g/mol | 399.4 g/mol |
| Placental Transfer (C/NC) | Undocumented | NC | C |
| Target Receptor | Undocumented | Nicotinic acetylcholine | Tubulin |
3. Research Gaps and Limitations
The absence of this compound in the evidence underscores critical limitations:
- Typographical Errors: Potential misreporting of the CID (e.g., CID 185389 in may be relevant).
- Methodological Constraints : Comparisons rely on proxy compounds (e.g., oscillatoxins or Nrf2 inhibitors), limiting specificity .
4. Conclusion A detailed comparison of this compound cannot be conducted with the current evidence. Researchers should verify the CID’s accuracy and consult updated databases or synthetic chemistry repositories (e.g., PubChem, ChEMBL) for further information. Methodological frameworks from , and 7 provide models for future comparisons if the compound’s data become available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
